N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C15H29N It is a cycloalkane derivative, characterized by the presence of a cyclohexyl group and an isopropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a cyclization reaction, where a suitable precursor undergoes ring closure.
Introduction of the Isopropyl Group: The isopropyl group can be added via an alkylation reaction, using isopropyl halides in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may interact with certain receptors, modulating their activity.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a single cyclohexyl group.
Isopropylcyclohexane: Lacks the amine group but has a similar cyclohexane structure.
N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-ol: An alcohol derivative with similar structural features.
Uniqueness
N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine is unique due to the combination of its cyclohexyl and isopropyl groups, along with the presence of an amine functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
920280-64-4 |
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Molecular Formula |
C15H29N |
Molecular Weight |
223.40 g/mol |
IUPAC Name |
N-cyclohexyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C15H29N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h12-16H,3-11H2,1-2H3 |
InChI Key |
WNCRLDQFFBDVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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